molecular formula C20H21N5O3S B2517459 4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-70-2

4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2517459
CAS RN: 941266-70-2
M. Wt: 411.48
InChI Key: ZQBZPMHWJSHEKD-UHFFFAOYSA-N
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Description

4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have been investigated for their antibacterial and antimycobacterial potential. This compound may inhibit bacterial growth or target specific pathogens. Further studies are needed to explore its efficacy against various bacterial strains, including Mycobacterium tuberculosis .

Anti-Inflammatory Properties

Imidazole-containing compounds often exhibit anti-inflammatory effects. Researchers have explored their ability to modulate inflammatory pathways, potentially making them valuable in treating inflammatory diseases .

Antitumor Activity

The compound’s structure suggests it could interfere with tumor cell growth or metastasis. Investigating its impact on cancer cells and relevant signaling pathways is crucial to understanding its antitumor potential .

Antidiabetic Effects

Imidazole derivatives have been studied for their role in managing diabetes. This compound might influence glucose metabolism or insulin sensitivity, warranting further investigation .

Antiviral Properties

Given the presence of an imidazole ring, this compound could potentially inhibit viral replication. Researchers should explore its activity against specific viruses and assess its safety profile .

Antioxidant Activity

Imidazole-based molecules often possess antioxidant properties. Investigating whether this compound can scavenge free radicals and protect cells from oxidative damage is essential .

Ulcerogenic Activity

Understanding the compound’s impact on gastric mucosa and its potential to cause ulcers is crucial for assessing its safety profile .

Other Biological Activities

Imidazole derivatives have diverse effects, including antipyretic, antihelmintic, and antifungal activities. Exploring these aspects will provide a comprehensive understanding of its pharmacological potential .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Similar compounds have shown a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

4-[4-cyano-5-(pyridin-3-ylmethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-3-25(4-2)29(26,27)17-9-7-16(8-10-17)19-24-18(12-21)20(28-19)23-14-15-6-5-11-22-13-15/h5-11,13,23H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBZPMHWJSHEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyano-5-((pyridin-3-ylmethyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

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